(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a sulfanylidene group, and various substituted phenyl groups
Properties
IUPAC Name |
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S2/c1-5-28-21-15-17(16-22-23(27)26-24(31)32-22)7-12-20(21)30-14-6-13-29-19-10-8-18(9-11-19)25(2,3)4/h7-12,15-16H,5-6,13-14H2,1-4H3,(H,26,27,31)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGPILIBLVLRFZ-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCCOC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCCOC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the sulfanylidene group and the subsequent attachment of the substituted phenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and various phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
4-Methoxyphenethylamine: This compound is used as a precursor in organic synthesis and has applications in the production of various polymers and other organic compounds.
Uniqueness
What sets (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that other compounds cannot.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
